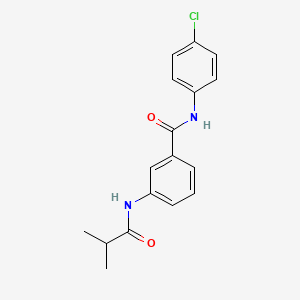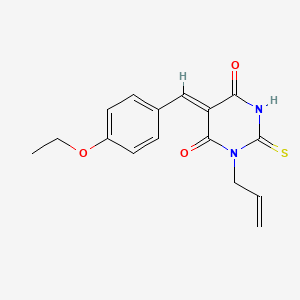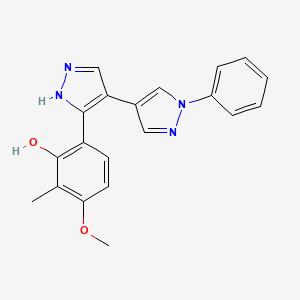![molecular formula C13H16ClN3O2 B5793562 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF).
Aplicaciones Científicas De Investigación
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide has been widely used in scientific research for its ability to inhibit the activity of HAT p300/CBP-associated factor (PCAF). HATs are enzymes that acetylate histones, which play an important role in gene expression regulation. This compound has been shown to inhibit the acetylation of histones, leading to changes in gene expression. This makes this compound a valuable tool for studying the role of HATs in gene expression regulation.
Mecanismo De Acción
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide inhibits the activity of HAT p300/CBP-associated factor (PCAF) by binding to the catalytic domain of the enzyme. This prevents the enzyme from acetylating histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide has a number of advantages for lab experiments. It is a highly selective inhibitor of HAT p300/CBP-associated factor (PCAF), which makes it a valuable tool for studying the role of HATs in gene expression regulation. This compound is also relatively easy to synthesize and has a high purity. However, this compound has a short half-life, which can make it difficult to use in certain experiments. Additionally, this compound has poor solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide. One area of research is the development of more potent and selective inhibitors of HATs. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, this compound could be used to study the role of HATs in other physiological processes, such as inflammation and neurodegeneration.
Métodos De Síntesis
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide can be synthesized using a simple and efficient method. The synthesis begins with the reaction between 4-chloro-1H-pyrazole and 2,2-diethoxyacetaldehyde to form 5-(4-chloro-1H-pyrazol-1-yl)methyl-2,2-diethoxyacetaldehyde. This intermediate is then reacted with furfurylamine to yield this compound. The purity of this compound can be increased by recrystallization from ethanol.
Propiedades
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N,N-diethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-16(4-2)13(18)12-6-5-11(19-12)9-17-8-10(14)7-15-17/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWFJAQVWYGJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)





![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)
